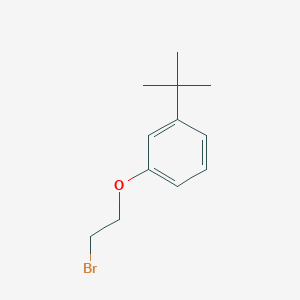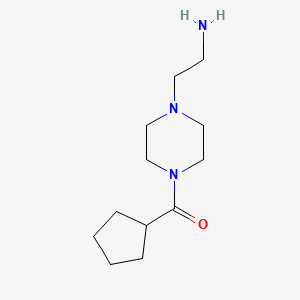
2,2,2-trifluoroethyl N-(2,3-dihydro-1H-inden-5-yl)carbamate
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,2,2-trifluoroethyl N-(2,3-dihydro-1H-inden-5-yl)carbamate involves several steps. One common method includes the reaction of 2,3-dihydro-1H-inden-5-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
2,2,2-Trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl N-(2,3-dihydro-1H-inden-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate can be compared with similar compounds such as:
7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine: This compound shares a similar indene structure but differs in its functional groups and fluorination pattern.
2,2,2-Trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate: This compound is structurally similar but may have different substituents or functional groups.
The uniqueness of 2,2,2-trifluoroethyl N-(2,3-dihydro-1H-inden-5-yl)carbamate lies in its specific trifluoroethyl group, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(2,3-dihydro-1H-inden-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)7-18-11(17)16-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFCGWDLXNOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519212.png)
![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)

![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)
![3-[(2-Aminoethyl)sulfanyl]propan-1-ol](/img/structure/B1519218.png)

![2-[Cyclopropyl(methyl)amino]acetic acid](/img/structure/B1519222.png)


![4-[2-(Acetylamino)ethoxy]-3-methoxybenzoic acid](/img/structure/B1519226.png)
